molecular formula C12H11N3O2 B14951154 N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(pyridin-4-yl)ethylidene]furan-2-carbohydrazide

Katalognummer: B14951154
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: ZMRUSCLNKCNVOK-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE is a chemical compound that features a pyridine ring and a furohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE typically involves the condensation of 4-pyridinecarboxaldehyde with 2-furohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the furohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’~2~-[1-(2-Pyridyl)ethylidene]nicotinohydrazide
  • N’~2~-[1-(2-Pyridinyl)ethylidene]benzohydrazide

Uniqueness

N’~2~-[1-(4-PYRIDYL)ETHYLIDENE]-2-FUROHYDRAZIDE is unique due to the presence of both a pyridine ring and a furohydrazide moiety, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

N-[(E)-1-pyridin-4-ylethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9(10-4-6-13-7-5-10)14-15-12(16)11-3-2-8-17-11/h2-8H,1H3,(H,15,16)/b14-9+

InChI-Schlüssel

ZMRUSCLNKCNVOK-NTEUORMPSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=NC=C2

Kanonische SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.